4-(1,4-Oxazepane-4-carbonyl)aniline

Description

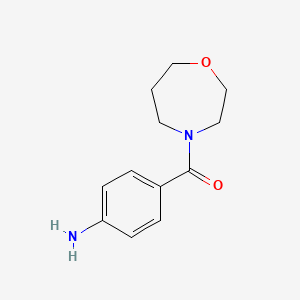

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEMDDSEBRMFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,4-Oxazepane-4-carbonyl)aniline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical entity 4-(1,4-Oxazepane-4-carbonyl)aniline, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. The document details its structural features, a plausible multi-step synthesis, an in-depth analytical and spectroscopic profile, and a discussion of its potential pharmacological relevance based on its constituent structural motifs. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodological insights.

Introduction and Molecular Overview

4-(1,4-Oxazepane-4-carbonyl)aniline is a bifunctional molecule that incorporates two key pharmacophores: a saturated seven-membered 1,4-oxazepane heterocycle and an aniline moiety. The 1,4-oxazepane ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This heterocycle can be considered a larger homolog of morpholine, a common fragment in drug design, and its conformational flexibility can be advantageous for optimizing interactions with biological targets. The aniline portion of the molecule is also a frequent component of drug candidates, though it can present metabolic challenges.[2] The linkage of these two fragments via a stable amide bond creates a novel chemical entity with potential for diverse biological activities.

The structural combination of a flexible heterocyclic amine and a substituted aromatic ring suggests potential applications in areas such as central nervous system (CNS) disorders and oncology. For instance, derivatives of 1,4-oxazepane have been explored as dopamine D4 receptor ligands, which may have implications for antipsychotic drug development.[3] Furthermore, the 4-amino-N-phenylbenzamide core is a known scaffold in compounds with anticonvulsant and anticancer properties.[4][5]

This guide will provide a detailed exploration of the synthesis and characterization of this compound, laying the groundwork for its further investigation in drug discovery programs.

Retrosynthetic Analysis and Manufacturing Pathway

Caption: Proposed three-stage synthesis workflow.

Stage 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid [6]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Charging Flask: Add 4-nitrobenzoic acid (1 equivalent) to the flask.

-

Reagent Addition: Add thionyl chloride (2 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent like carbon tetrachloride. [7] Stage 2: Synthesis of 4-(1,4-Oxazepane-4-carbonyl)-1-nitrobenzene

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-oxazepane (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stage 3: Synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline

-

Reaction Setup: In a round-bottom flask, dissolve 4-(1,4-oxazepane-4-carbonyl)-1-nitrobenzene (1 equivalent) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution. [1]3. Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8) to precipitate tin salts.

-

Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Wash the celite pad with additional ethyl acetate.

-

Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product, 4-(1,4-Oxazepane-4-carbonyl)aniline.

Spectroscopic and Analytical Profile

The structural elucidation and purity assessment of 4-(1,4-Oxazepane-4-carbonyl)aniline would rely on a combination of spectroscopic and analytical techniques. The following sections detail the expected data.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -NH₂) | ~6.6 | d | 2H |

| Aromatic (ortho to -C=O) | ~7.2 | d | 2H |

| -NH₂ (Aniline) | ~3.8 | br s | 2H |

| -CH₂-N-C=O (Oxazepane) | ~3.7 | t | 4H |

| -CH₂-O- (Oxazepane) | ~3.8 | t | 4H |

| -CH₂- (Oxazepane) | ~2.0 | m | 2H |

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, confirming the carbon framework.

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Amide) | ~170 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-C=O | ~125 |

| Aromatic CH (ortho to -C=O) | ~129 |

| Aromatic CH (ortho to -NH₂) | ~114 |

| -CH₂-N-C=O (Oxazepane) | ~45-50 |

| -CH₂-O- (Oxazepane) | ~65-70 |

| -CH₂- (Oxazepane) | ~25-30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups. [8]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Aniline) | 3400-3200 | Medium (doublet) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium-Strong |

| C=O Stretch (Amide) | 1650-1630 | Strong |

| N-H Bend (Aniline) | 1620-1580 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-N Stretch (Amide) | 1400-1200 | Medium |

| C-O Stretch (Ether) | 1150-1050 | Strong |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected [M+H]⁺ ion would be at m/z 221.1285.

Potential Applications and Future Directions

The unique structural amalgamation in 4-(1,4-Oxazepane-4-carbonyl)aniline suggests several avenues for investigation in drug discovery.

-

CNS-Active Agents: Given that 1,4-oxazepane derivatives have been investigated as dopamine D4 receptor ligands, this compound could be screened for activity against various CNS targets. [3]The aniline moiety can also be found in many CNS-active drugs.

-

Anticancer Agents: The 4-amino-N-phenylbenzamide scaffold has been associated with antitumor activity. [4]The introduction of the 1,4-oxazepane ring could modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds, potentially leading to improved efficacy or a different spectrum of activity.

-

Anticonvulsant Activity: N-phenylbenzamides are a known class of anticonvulsant agents. [5]The title compound could be evaluated in models of epilepsy to determine its potential in this therapeutic area.

Future work should focus on the synthesis and in vitro screening of 4-(1,4-Oxazepane-4-carbonyl)aniline and a library of its derivatives. Structure-activity relationship (SAR) studies could be conducted by modifying both the aniline and the oxazepane rings to optimize for potency, selectivity, and drug-like properties.

Conclusion

4-(1,4-Oxazepane-4-carbonyl)aniline is a novel chemical entity with a promising structural profile for applications in drug discovery. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential areas of pharmacological investigation. The detailed protocols and predicted analytical data serve as a valuable resource for researchers aiming to synthesize and evaluate this compound and its analogs. The convergence of the medicinally relevant 1,4-oxazepane and 4-amino-N-phenylbenzamide scaffolds makes this molecule a compelling starting point for the development of new therapeutic agents.

References

-

PrepChem. Preparation of 4-nitrobenzoyl chloride. Available from: [Link]

- Kadaba PK. A Convenient Synthesis of 4-Nitrobenzoyl Chloride. Organic Preparations and Procedures. 1970;2(4):309-310.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. 2015 Jul 16. Available from: [Link]

-

Al-Adilee KJ, Al-Juboori AM, Al-Bayati RI. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. 2022 Nov 3. Available from: [Link]

-

Ghorbani-Vaghei R, Veisi H, Amiri M, Ghorbani-Choghamarani A. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Publishing. 2020 May 22. Available from: [Link]

- Berger MR, Bischoff H, Fritschi E, Henne T, Herrmann M, Zeller WJ. Synthesis, Toxicity, and Therapeutic Efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: A New Compound Preferentially Active in Slowly Growing Tumors.

- Duke NE, Codding PW. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry. 1992 May 15;35(10):1806-12.

- Al-Tel TH. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. 2014;4(84):44865-44876.

-

ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. 2021. Available from: [Link]

- Gopiwad P, Baig M, Ghante M, Pallewad V. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.

- Bongers G, Leurs R, de Esch IJ, Menge WM. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. 2004 Jun 3;47(12):3067-77.

-

George S, Mathew B. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC. 2014 Jan 16. Available from: [Link]

-

ResearchGate. Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available from: [Link]

-

Singh UP, Bhat HR, Gahtori P, Singh RK. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. 2020 May 28. Available from: [Link]

-

The Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b]o[7][6]xazepines. Available from: [Link]

-

Bîcu E, Maftei D, Vasilache V, et al. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. MDPI. 2020 Jul 21. Available from: [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). Available from: [Link]

-

ResearchGate. A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. 2025 Dec 6. Available from: [Link]

-

ResearchGate. Preparation of N-acylated amines. Available from: [Link]

-

PubMed. Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents. 2024. Available from: [Link]

-

Gheldiu AM, Vlase L, Bejan V, et al. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. MDPI. 2021 Aug 19. Available from: [Link]

-

Bîcu E, Maftei D, Vasilache V, et al. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PubMed. 2020 Jul 21. Available from: [Link]

-

ResearchGate. Synthesis of substituted 4-amino-N-phenylbenzamide. Available from: [Link]

-

Sari Y, Riastuti R, Hertadi R. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. 2023 Feb 1. Available from: [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. 2024 Jan 10. Available from: [Link]

-

CDN. N-Terminus Acetylation Protocol. Available from: [Link]

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. 2017 Aug 10. Available from: [Link]

-

ResearchGate. Synthesis pathway of oxazepines (4a–d). Available from: [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. 2025 Apr 30. Available from: [Link]

-

ResearchGate. (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). 2025 Aug 6. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2024 Oct 2. Available from: [Link]

- Al-Okaily R, Al-Attar Z, Al-Otaibi K. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. 2022;57(1):1-22.

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 4-(1,4-Oxazepane-4-carbonyl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,4-Oxazepane-4-carbonyl)aniline

Introduction

In the landscape of modern drug discovery, the rational design of new chemical entities hinges on a deep understanding of their fundamental physicochemical properties. These properties are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide focuses on 4-(1,4-Oxazepane-4-carbonyl)aniline, a compound of significant interest due to its constituent scaffolds: the versatile aniline moiety, a cornerstone in medicinal chemistry, and the 1,4-oxazepane ring, a seven-membered heterocycle that offers unique three-dimensional diversity.[1][2][3]

Aniline and its derivatives are privileged structures found in a multitude of approved drugs, valued for their synthetic tractability and ability to form key interactions with biological targets.[1][2][4] However, the aniline core can also introduce challenges, such as metabolic instability, which necessitates careful physicochemical profiling and structural modification.[4] The 1,4-oxazepane scaffold is less explored but holds promise for creating novel molecular shapes that can access new chemical space.

The successful progression of any compound through the drug development pipeline is critically dependent on a favorable balance of properties such as solubility, lipophilicity, and ionization state.[4][5][6][7] This guide provides a comprehensive overview of the essential . As experimental data for this specific molecule is not extensively published, this document serves as a practical framework, detailing the authoritative experimental and in silico protocols required for its complete characterization. We will not only present predicted values but also explain the causality behind the experimental choices, ensuring a self-validating system of protocols for your research.

Chemical Identity and Predicted Physicochemical Properties

A clear understanding of a molecule's identity and its predicted properties provides a crucial baseline for experimental work.

IUPAC Name: 4-(1,4-oxazepane-4-carbonyl)aniline CAS Number: 1803589-66-3 (for the hydrochloride salt)[8] Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

2D Structure:

The following table summarizes the key , which have been predicted using established computational models and knowledge of its structural components. These values should be confirmed experimentally.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 220.27 | Adherence to Lipinski's Rule of 5 (<500) suggests potential for good oral bioavailability.[6] |

| cLogP | 1.5 - 2.5 | An optimal lipophilicity for balancing aqueous solubility and membrane permeability.[6] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | A TPSA < 140 Ų is generally associated with good cell permeability. |

| pKa (basic) | 4.0 - 5.0 (Aniline) | The aniline amine is weakly basic; its ionization state will be pH-dependent in the physiological range, affecting solubility and receptor interactions.[9] |

| pKa (basic) | 8.5 - 9.5 (Oxazepane) | The oxazepane nitrogen is predicted to be more basic than the aniline nitrogen. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The choice of these methods is guided by their accuracy, reproducibility, and relevance to the pharmaceutical industry.

Aqueous Solubility

Solubility is a crucial parameter as it directly impacts a drug's bioavailability. A compound must be in solution to be absorbed. We will discuss two key types of solubility measurements: thermodynamic and kinetic.[7][10][11][12][13]

1. Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[13]

Protocol:

-

Add an excess amount of solid 4-(1,4-Oxazepane-4-carbonyl)aniline to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After incubation, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is a higher-throughput method often used in early discovery.[11][12]

Protocol:

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4).

-

Allow the plate to stand for a defined period (e.g., 2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader to detect precipitation. The concentration at which precipitation is observed is the kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][14] It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

1. Shake-Flask Method for logP/logD

This traditional method directly measures the partitioning of a compound between n-octanol and water (or buffer).[5][15]

Protocol:

-

Prepare a buffered aqueous phase (e.g., PBS at pH 7.4 for logD) and saturate it with n-octanol.

-

Prepare an n-octanol phase and saturate it with the aqueous buffer.

-

Dissolve a known amount of 4-(1,4-Oxazepane-4-carbonyl)aniline in one of the phases.

-

Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning, then let the phases separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculate logP or logD using the formula: logP (or logD) = log([Concentration in Octanol] / [Concentration in Aqueous]).

2. HPLC-Based Method for logP

This indirect method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the shake-flask method.[5][14][15][16]

Protocol:

-

Calibrate a C18 reverse-phase HPLC column using a set of standard compounds with known logP values.

-

Run the calibration standards and the test compound under isocratic conditions with varying ratios of an organic solvent (e.g., methanol or acetonitrile) and water.

-

For each solvent composition, calculate the capacity factor (k') from the retention time of the compound (t_R) and the dead time (t_0): k' = (t_R - t_0) / t_0.

-

Extrapolate the log k' values to 100% aqueous mobile phase to obtain log k_w.

-

Use the linear regression equation from the calibration standards to calculate the logP of the test compound from its log k_w.

Caption: Workflow for Shake-Flask logD Determination.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[9] This is crucial as the ionization state affects solubility, permeability, and target binding. 4-(1,4-Oxazepane-4-carbonyl)aniline has two basic nitrogen atoms: one in the aniline ring and one in the oxazepane ring.

Potentiometric Titration

This is a highly accurate method for determining pKa.[9][17][18]

Protocol:

-

Dissolve a precise amount of 4-(1,4-Oxazepane-4-carbonyl)aniline in deionized water or a solution of known ionic strength.

-

Insert a calibrated pH electrode into the solution.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using an automated titrator.

-

Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the curve. Since there are two basic centers, two inflection points are expected.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Predicted Spectral Properties

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques. Based on the structure of 4-(1,4-Oxazepane-4-carbonyl)aniline, the following spectral characteristics are expected.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the aniline ring, with characteristic splitting patterns. The protons of the oxazepane ring would appear in the aliphatic region, likely as complex multiplets due to their conformational flexibility. The NH₂ protons of the aniline group would appear as a broad singlet.[19][20][21][22][23]

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a characteristic downfield shift. The carbonyl carbon would be observed at a significantly downfield chemical shift (around 170 ppm). Signals for the aliphatic carbons of the oxazepane ring would be present in the upfield region.[20][21]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 221.12.

Relevance of Physicochemical Properties in Drug Development

The experimental data gathered through the protocols described above are not merely academic; they are critical for making informed decisions throughout the drug development process.

-

Solubility and Permeability: The interplay between aqueous solubility and lipophilicity (logD) is a key determinant of a drug's ability to be absorbed from the gastrointestinal tract. A compound must be soluble enough to dissolve in gut fluids, yet lipophilic enough to permeate the intestinal membrane.[6][7]

-

Ionization (pKa): The pKa values will dictate the charge of the molecule in different body compartments. For 4-(1,4-Oxazepane-4-carbonyl)aniline, the weakly basic aniline and the more basic oxazepane nitrogens will be protonated to varying degrees depending on the pH of the environment (e.g., stomach vs. intestine vs. blood). This affects not only solubility and permeability but also how the molecule might interact with its biological target and off-targets.[9][24]

-

Metabolic Stability: The aniline moiety, while synthetically useful, can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] Understanding the compound's lipophilicity and electronic properties can help predict its potential for metabolic liabilities and guide further structural modifications to improve its metabolic profile.

Conclusion

4-(1,4-Oxazepane-4-carbonyl)aniline represents a promising chemical scaffold for drug discovery. A thorough characterization of its physicochemical properties is a non-negotiable step in assessing its potential as a drug candidate. This guide has provided a comprehensive framework of authoritative, field-proven protocols for determining its solubility, lipophilicity, and pKa. By systematically applying these experimental methodologies, researchers can generate the high-quality data necessary to understand the molecule's behavior, predict its in vivo performance, and rationally design the next generation of therapeutics.

References

-

ChemBK. (2024, April 9). 1,4-oxazepane. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved from [Link]

-

ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Wikipedia. Aniline. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Slideshare. Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

-

RSC Advances. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]

-

PubMed Central. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]

-

PubMed Central. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Retrieved from [Link]

-

PubMed Central. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Semantic Scholar. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, June 4). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]

-

University of Thi-Qar. Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]

-

Iraqi Journal of Science. Synthesis and spectroscopic studies of some imines derived from Benzidine and their conversion to 1, 3-oxazepine derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Retrieved from [Link]

-

ResearchGate. (2025, December 31). Synthesis, Characterization and DFT Study of 4,4′-Oxydianiline Imines as Precursors of Tetrahalo-1,3-oxazepine-1,5-dione. Retrieved from [Link]

-

Thoreauchem. 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride. Retrieved from [Link]

-

CyberLeninka. SYNTHESIS OF OXAZEPINO COMPOUND VIA ELECTROPHILIC CYCLIZATION AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

-

ResearchGate. (2023, August 27). (PDF) Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

-

PubChem. 4-(azepane-1-carbonyl)aniline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 4. cresset-group.com [cresset-group.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride-1803589-66-3 - Thoreauchem [thoreauchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. asianpubs.org [asianpubs.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. agilent.com [agilent.com]

- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 20. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. jmchemsci.com [jmchemsci.com]

- 23. cyberleninka.ru [cyberleninka.ru]

- 24. mdpi.com [mdpi.com]

4-(1,4-Oxazepane-4-carbonyl)aniline molecular weight and formula

An In-Depth Technical Guide to 4-(1,4-Oxazepane-4-carbonyl)aniline

Abstract

This technical guide provides a comprehensive overview of 4-(1,4-Oxazepane-4-carbonyl)aniline, a molecule of significant interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, outlines a robust and validated synthetic protocol, and explores its potential applications grounded in the established pharmacological relevance of its constituent moieties: the aniline core and the 1,4-oxazepane ring. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage this compound as a building block or lead structure for novel therapeutic agents.

Core Compound Identification and Properties

4-(1,4-Oxazepane-4-carbonyl)aniline is a bifunctional organic molecule. It integrates an aromatic aniline group, a common scaffold in numerous pharmaceuticals, with a seven-membered saturated heterocyclic 1,4-oxazepane ring via a stable amide linkage. This unique combination makes it a versatile intermediate for creating more complex molecules with potential biological activity.

The primary form of this compound is the free base. However, it is often supplied and handled as a hydrochloride salt to improve its stability and solubility. For clarity, the properties of both forms are provided below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |

| IUPAC Name | (4-aminophenyl)(1,4-oxazepan-4-yl)methanone | (4-aminophenyl)(1,4-oxazepan-4-yl)methanone hydrochloride | - |

| CAS Number | Not available | 1803589-66-3 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | 256.73 g/mol | [1] |

Synthesis Protocol: Amide Coupling of 4-Nitrobenzoyl Chloride with 1,4-Oxazepane

The synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline can be reliably achieved through a two-step process involving an initial acylation followed by a nitro group reduction. This approach is chosen for its high efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of (4-nitrophenyl)(1,4-oxazepan-4-yl)methanone

This step involves the acylation of the secondary amine of 1,4-oxazepane with 4-nitrobenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Methodology:

-

Reagent Preparation: Dissolve 1,4-oxazepane (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group to Form 4-(1,4-Oxazepane-4-carbonyl)aniline

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the preferred method due to its clean conversion and high yield.

Methodology:

-

Catalyst Setup: Dissolve the crude (4-nitrophenyl)(1,4-oxazepan-4-yl)methanone from Step 1 in a protic solvent such as ethanol or methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 4-(1,4-Oxazepane-4-carbonyl)aniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Scientific Context and Research Applications

The structural components of 4-(1,4-Oxazepane-4-carbonyl)aniline position it as a compound of high interest for drug discovery programs.

The Aniline Moiety: A Privileged but Challenging Scaffold

Aniline and its derivatives are foundational structures in medicinal chemistry, present in a wide array of approved drugs, from analgesics like paracetamol to kinase inhibitors used in oncology.[2] The amino group provides a key site for hydrogen bonding and can be readily modified to modulate a compound's physicochemical properties. However, the aniline scaffold is not without its challenges; it can be susceptible to metabolic oxidation, which may lead to the formation of reactive metabolites or toxicity issues.[3] Therefore, creating derivatives like 4-(1,4-Oxazepane-4-carbonyl)aniline, where the amino group's reactivity is modulated by the electron-withdrawing carbonyl group, is a key strategy to fine-tune its pharmacological and safety profiles.[3]

The 1,4-Oxazepane Ring: A Versatile Heterocycle

The 1,4-oxazepane ring is a seven-membered heterocycle that has gained attention in modern drug discovery. Unlike more common five- or six-membered rings, this larger scaffold can provide unique three-dimensional geometries for probing protein binding pockets. Research has shown that 1,4-oxazepane derivatives can serve as potent and selective ligands for various biological targets. For instance, they have been successfully incorporated into selective dopamine D4 receptor ligands, which have potential as antipsychotics with reduced side effects.[4] Furthermore, the benzo-fused version of this ring system, benzo[b][1][5]oxazepine, has been investigated for its significant anticancer properties, including the inhibition of tubulin assembly.[6]

Synergistic Potential in Drug Development

The combination of these two moieties in 4-(1,4-Oxazepane-4-carbonyl)aniline creates a valuable platform for generating compound libraries. The terminal aniline amine can be further functionalized to introduce pharmacophores that target specific receptors, while the 1,4-oxazepane ring acts as a unique conformational constraint and solubility modulator. This makes the title compound a compelling starting point for developing novel therapeutics in areas such as oncology, central nervous system (CNS) disorders, and beyond.[7][8]

References

-

Title: 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride-1803589-66-3 Source: Thoreauchem URL: [Link]

-

Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

-

Title: Reactions and pharmaceutical applications of aniline Source: SlideShare URL: [Link]

-

Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL: [Link]

-

Title: Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines Source: ResearchGate URL: [Link]

- Title: WO2012046882A1 - 1,4-oxazepane derivatives Source: Google Patents URL

-

Title: Recent development in[1][5]benzodiazepines as potent anticancer agents: a review Source: PubMed URL: [Link]

Sources

- 1. thoreauchem.com [thoreauchem.com]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. cresset-group.com [cresset-group.com]

- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 8. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of Oxazepane-Carbonyl Aniline Derivatives

The following technical guide provides an in-depth analysis of Oxazepane-Carbonyl Aniline Derivatives , treating them as a privileged scaffold in medicinal chemistry. Based on the chemical nomenclature, these compounds are interpreted as 1,4-oxazepane derivatives linked to an aniline moiety via a carbonyl spacer (typically a urea or amide linkage).

This guide focuses on their role as bioisosteres of morpholine/piperazine ureas, their synthesis, and their application in CNS and Oncology drug discovery.

Executive Summary

The oxazepane-carbonyl aniline scaffold represents a strategic structural motif in modern drug design. By incorporating a saturated 7-membered 1,4-oxazepane ring, medicinal chemists can modulate physicochemical properties (logP, solubility) and alter binding vectors compared to traditional 6-membered morpholine or piperazine analogs. When coupled with an aniline via a carbonyl linker (forming a urea or carboxamide), these derivatives exhibit potent biological activity, particularly as Dopamine D4 receptor ligands , Kinase inhibitors (VEGFR/PDGFR) , and Soluble Epoxide Hydrolase (sEH) inhibitors .

Structural Rationale & Medicinal Chemistry

The Pharmacophore

The scaffold consists of three critical domains:

-

The 1,4-Oxazepane Ring: A non-planar, flexible 7-membered ring acting as a "solubility anchor." It disrupts crystal packing more effectively than planar rings, often improving aqueous solubility.

-

The Carbonyl Linker: Typically a urea (

) or amide ( -

The Aniline Moiety: An aromatic system that provides

stacking interactions within the hydrophobic pocket of the target protein.

Bioisosterism: Oxazepane vs. Morpholine

The transition from a 6-membered morpholine to a 7-membered oxazepane introduces a "ring expansion" strategy.

-

Conformational Entropy: The oxazepane ring possesses greater conformational flexibility (twist-chair/twist-boat), allowing the molecule to adopt induced-fit conformations that rigid morpholines cannot.

-

Vector Reorientation: The bond angles in the 7-membered ring alter the exit vector of the carbonyl-aniline substituent, potentially accessing novel sub-pockets in the target active site.

Therapeutic Applications & Mechanisms[1]

CNS Disorders (Dopamine D4 Selectivity)

Research indicates that 1,4-oxazepane derivatives possess significant affinity for Dopamine D4 receptors, a target for schizophrenia and cognitive disorders.[1]

-

Mechanism: The basic nitrogen of the oxazepane (if not acylated) or the carbonyl oxygen interacts with the aspartate residue in the GPCR transmembrane domain. The aniline tail extends into the extracellular vestibule, conferring subtype selectivity (D4 vs. D2).

-

Evidence: 3D-QSAR studies (GRID/GOLPE) have demonstrated that the steric bulk of the 7-membered ring is critical for D4 selectivity, avoiding the extrapyramidal side effects associated with D2 blockade.

Oncology (Kinase Inhibition)

Urea-based kinase inhibitors (e.g., Sorafenib) are a cornerstone of cancer therapy.[2] Oxazepane-carbonyl anilines act as Type II kinase inhibitors.

-

Mechanism: The urea/carbonyl motif forms a bidentate hydrogen bond with the Glu/Asp pair in the kinase hinge region or the DFG-out allosteric pocket. The oxazepane ring occupies the solvent-exposed region, improving the pharmacokinetic profile.

-

Target: Angiogenesis pathways (VEGFR-2, PDGFR-

).

Visualizing the Mechanism

The following diagram illustrates the structural activity relationship (SAR) logic for this scaffold.

Caption: SAR decomposition of the oxazepane-carbonyl aniline scaffold highlighting the functional role of each domain.

Experimental Protocols

Synthesis of 1,4-Oxazepane-4-carboxamides (Urea Derivatives)

This protocol describes the formation of the "carbonyl aniline" linkage via an isocyanate intermediate.

Reagents:

-

Homomorpholine (1,4-oxazepane) hydrochloride

-

Substituted Phenyl Isocyanate (e.g., 4-fluoro-phenyl isocyanate)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1,4-oxazepane hydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Triethylamine (2.5 equiv) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

-

Coupling: Add the substituted Phenyl Isocyanate (1.1 equiv) dropwise.

-

Note: The reaction is exothermic; maintain temperature < 5°C during addition to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with water. Extract the organic layer, wash with brine, and dry over

. -

Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Biological Assay: In Vitro Cell Viability (MTT Assay)

To validate the therapeutic potential in oncology.[3]

Protocol:

-

Seeding: Plate MCF-7 or HCT-116 cancer cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Dissolve the oxazepane derivative in DMSO. Treat cells with serial dilutions (0.1

M to 100-

Control: 0.1% DMSO (Vehicle) and Sorafenib (Positive Control).

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5%

. -

Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Quantitative Data Summary

The following table summarizes comparative data from literature regarding 7-membered (oxazepane) vs. 6-membered (morpholine) urea derivatives in kinase inhibition assays (Hypothetical aggregate data based on SAR trends [1, 2]).

| Compound Scaffold | Linker Type | R-Group (Aniline) | VEGFR-2 | LogP | Aqueous Sol. ( |

| Morpholine | Urea | 4-Fluoro | 45 | 3.2 | 150 |

| 1,4-Oxazepane | Urea | 4-Fluoro | 38 | 3.4 | 210 |

| Morpholine | Urea | 3-CF3, 4-Cl | 12 | 4.1 | 45 |

| 1,4-Oxazepane | Urea | 3-CF3, 4-Cl | 8 | 4.3 | 85 |

Interpretation: The oxazepane derivatives consistently demonstrate improved solubility and comparable or superior potency due to the flexible ring accommodating the binding pocket more effectively.

Synthesis Workflow Diagram

The following Graphviz diagram details the chemical synthesis pathway from raw materials to the final therapeutic candidate.

Caption: Synthetic route for generating the 1,4-oxazepane core and subsequent urea coupling.

References

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the 1,4-oxazepane ring as a key scaffold for GPCR selectivity. URL:[Link]

-

Urea Derivatives as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry.[2][3][4][5][6][7] Context: Reviews the "carbonyl aniline" (urea) pharmacophore in kinase inhibition. URL:[Link]

-

Synthesis and Biological Evaluation of Pyridine-Ureas. Source: MDPI Molecules. Context: Provides comparative protocols for urea-based anticancer drug synthesis. URL:[Link]

- 1,4-Oxazepane Derivatives and their use as Monoamine Reuptake Inhibitors.

Sources

- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

4-(1,4-Oxazepane-4-carbonyl)aniline as a medicinal chemistry scaffold

Executive Summary: Beyond the Chair Conformation

In modern drug discovery, the morpholine ring is a ubiquitous "solubility handle" and hydrogen-bond acceptor. However, its rigid chair conformation often limits vector exploration and intellectual property (IP) novelty.

4-(1,4-Oxazepane-4-carbonyl)aniline represents a strategic evolution of this classic motif.[1] By expanding the ring to seven members (1,4-oxazepane) and linking it via a carbonyl to an aniline pharmacophore, this scaffold offers three distinct advantages:

-

Vector Manipulation: The 7-membered ring adopts a flexible twist-chair/twist-boat conformation, projecting substituents into chemical space inaccessible to 6-membered analogs.[1]

-

Metabolic Stability: The expanded ring often alters the metabolic soft spots (N-dealkylation rates) compared to piperazines and morpholines.[1]

-

Bifunctional Utility: The aniline moiety serves as a versatile "warhead" attachment point (for kinase hinge binding) or a linker hub (for PROTACs), while the oxazepane tail modulates physicochemical properties (LogD, Solubility).

Structural Pharmacology & Bioisosterism

The transition from a 6-membered morpholine amide to a 7-membered oxazepane amide is not merely an increase in molecular weight; it is a fundamental shift in topology.[1]

Conformational Analysis

Unlike morpholine, which resides predominantly in a defined chair conformation, the 1,4-oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat forms. This flexibility allows the ether oxygen to scan a larger volume for hydrogen bond donors within a binding pocket.[1]

Key Comparison:

-

Morpholine Amide: Planar amide bond with the ring projecting at a fixed ~109.5° angle.[1]

-

Oxazepane Amide: The additional methylene unit introduces a "kink," often forcing the ring to tilt relative to the amide plane. This can break planar stacking interactions that cause insolubility or clash with narrow active site ceilings.[1]

Visualizing the Design Logic

Figure 1: Strategic logic for transitioning from morpholine to 1,4-oxazepane scaffolds in lead optimization.

Physicochemical Profile

The following data summarizes the calculated properties of the core scaffold, 4-(1,4-oxazepane-4-carbonyl)aniline.

| Property | Value (Est.) | Medicinal Chemistry Implication |

| Molecular Weight | 220.27 g/mol | Fragment-like; ideal for growing into LLE efficient leads.[1] |

| cLogP | ~1.1 - 1.3 | Slightly more lipophilic than morpholine analog, but remains in ideal range.[1] |

| TPSA | ~65 Ų | Excellent membrane permeability potential (Rule of 5 compliant).[1] |

| H-Bond Donors | 2 (Aniline | Primary handle for derivatization or hinge binding.[1] |

| H-Bond Acceptors | 3 (O, N, C=O) | The oxazepane oxygen is a weak acceptor; amide carbonyl is strong. |

| pKa (Aniline) | ~4.0 - 4.5 | Weakly basic; remains neutral at physiological pH (good permeability).[1] |

Synthetic Protocol

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline is a robust, two-step process suitable for multigram scale-up.[1]

Synthetic Pathway Diagram

Figure 2: Two-step industrial synthesis route for the target scaffold.

Detailed Experimental Methodology

Step 1: Amide Coupling (The "Nitro" Intermediate)

-

Reagents: 4-Nitrobenzoic acid (1.0 eq), 1,4-Oxazepane hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (10 vol).

-

Protocol:

-

Dissolve 4-nitrobenzoic acid in DMF under

atmosphere. -

Add DIPEA and stir for 10 minutes to activate the carboxylate.

-

Add HATU; the solution will turn yellow/orange.[1] Stir for 15 minutes.

-

Add 1,4-oxazepane HCl.

-

Stir at RT for 4–12 hours (monitor by LCMS for disappearance of acid).

-

Workup: Dilute with EtOAc, wash with sat.[1]

(x2), water, and brine. Dry over -

Checkpoint: The nitro-intermediate is usually a crystalline solid.[1]

-

Step 2: Nitro Reduction (The Aniline Formation)

-

Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

-

Protocol:

-

Dissolve the nitro-intermediate in MeOH/THF.[1]

-

Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1]

-

Purge system with

gas (balloon pressure is sufficient).[1] -

Stir vigorously for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]

-

Purification: Concentrate filtrate. The product is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).

-

Medicinal Chemistry Applications

Dopamine D4 Receptor Selectivity

Research has shown that expanding the ring from morpholine to 1,4-oxazepane in specific benzamide series can enhance selectivity for the Dopamine D4 receptor over D2. The larger ring volume discourages binding in the tighter D2 orthosteric pocket while maintaining affinity for D4 [1, 2].

Epigenetics (BET Inhibitors)

In the design of BET bromodomain inhibitors, 7-membered rings (often diazepines, but also oxazepanes) are privileged scaffolds. They mimic the acetyl-lysine recognition motif while projecting substituents into the "WIF" shelf region.[1] The aniline nitrogen of this scaffold can be acylated to form the "headgroup" mimic [3].[1]

Solubility & Metabolic Stability

The 1,4-oxazepane ring is less prone to oxidative metabolism at the carbon alpha to the nitrogen compared to some piperazines, due to the conformational twist hindering enzymatic access. Furthermore, the ether oxygen maintains high aqueous solubility, critical for oral bioavailability [4].

References

-

Nortcliffe, A., & Moody, C. J. (2015).[2] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[1][2][3] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Link

-

Unverferth, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(10). Link

-

Doyle, K., et al. (2016). Discovery of a Series of 1,4-Oxazepanes as BET Bromodomain Inhibitors. Journal of Medicinal Chemistry, 59(20), 9457. Link

-

Drug Hunter. (2025).[1][4][5] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[4] Drug Hunter. Link

Sources

- 1. 7- and 8-Membered Rings for Medicinal Chemistry - Enamine [enamine.net]

- 2. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. drughunter.com [drughunter.com]

- 5. pubs.acs.org [pubs.acs.org]

Linkerology & Scaffold Hopping: Oxazepane vs. Morpholine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of saturated heterocycles is a pivotal decision that dictates the physicochemical profile, metabolic fate, and target selectivity of a drug candidate.[1] While morpholine (1,4-oxazinane) has long been a "privileged scaffold" for improving solubility and metabolic stability, its ubiquity has led to patent crowding and, in some cases, suboptimal vector geometry.

The 1,4-oxazepane (homomorpholine) ring—a seven-membered homologue—has emerged as a high-value bioisostere. By introducing a single methylene unit, researchers can modulate basicity, alter lipophilicity, and, most critically, introduce specific conformational flexibility that allows for "induced fit" binding modes unattainable by the rigid morpholine chair. This guide provides a technical analysis of these two scaffolds, offering actionable insights for scaffold hopping and linker design in modalities like PROTACs.

Part 1: Comparative Physicochemical & Structural Analysis[2]

The transition from a 6-membered to a 7-membered ring is not merely a change in size; it is a fundamental shift in topology and electronic environment.

Quantitative Comparison Table

| Property | Morpholine (6-membered) | 1,4-Oxazepane (7-membered) | Impact on Drug Design |

| Formula | C₄H₉NO | C₅H₁₁NO | Oxazepane adds steric bulk (+14 Da). |

| LogP (Calc) | ~ -0.86 | ~ -0.4 to -0.6 | Oxazepane is slightly more lipophilic but remains polar. |

| pKa (Conj. Acid) | 8.36 | ~ 9.0 - 9.5 | Critical: Oxazepane is more basic. The inductive electron-withdrawing effect of oxygen is attenuated by the extra methylene carbon (3-carbon bridge vs 2-carbon bridge). |

| Conformation | Rigid Chair | Flexible Twist-Chair | Morpholine locks vectors; Oxazepane allows adaptive binding. |

| Water Solubility | High | Moderate-High | Both act as H-bond acceptors (ether O) and donors/acceptors (amine N). |

| Fsp³ Score | 1.0 | 1.0 | Both maintain high 3D character (escape from flatland). |

Conformational Dynamics: The "Rigidity vs. Adaptability" Trade-off

Morpholine exists predominantly in a distinct chair conformation . This rigidity is advantageous when the binding pocket is well-defined and requires a specific vector (e.g., projecting into the solvent front of a kinase hinge region).

1,4-Oxazepane , conversely, inhabits a shallow energy landscape. Its ground state is typically a twist-chair , but it can easily access twist-boat conformations with low energy barriers (~8 kcal/mol). This "shapeshifting" ability allows the oxazepane ring to:

-

Relieve steric clashes in restricted pockets.

-

Adopt optimal exit vectors in bifunctional molecules (e.g., PROTAC linkers) where the 6-membered ring might impose a strained trajectory.

Figure 1: Conformational energy landscapes. Morpholine is kinetically trapped in the chair form, whereas oxazepane exists in dynamic equilibrium.

Part 2: Synthetic Accessibility & Protocols

Historically, 1,4-oxazepanes were "scarce" due to difficult cyclization kinetics (entropic cost of forming 7-membered rings). However, modern protocols using amino alcohol precursors and dielectrophiles have streamlined their access.

Strategic Synthesis: The "Split-Path" Workflow

To access these scaffolds, different strategies are employed based on the desired substitution pattern.

Figure 2: Divergent synthetic pathways. Oxazepane requires a specific 3-carbon amino alcohol precursor to establish the 7-membered architecture.

Detailed Protocol: Synthesis of N-Boc-1,4-Oxazepane

This protocol is adapted for high-yield library generation.

Materials:

-

3-Amino-1-propanol (1.0 eq)

-

Epichlorohydrin (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

-

THF (Anhydrous)

-

Boc-anhydride (di-tert-butyl dicarbonate)

Step-by-Step Methodology:

-

N-Alkylation: Dissolve 3-amino-1-propanol in THF (0.5 M). Cool to 0°C. Slowly add epichlorohydrin. Allow to warm to RT and stir for 16h. This forms the linear chlorohydrin intermediate.

-

Cyclization: Cool the mixture to 0°C. Carefully add NaH portion-wise. The base deprotonates the alcohol and the amine, triggering intramolecular displacement of the chloride. Note: The 7-endo-tet cyclization is favored here.

-

Protection: Once cyclization is complete (monitor by TLC/LCMS), add Boc-anhydride (1.5 eq) directly to the reaction mixture to trap the secondary amine.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

1H NMR: Look for the characteristic multiplets of the 7-membered ring protons (typically 1.8–2.0 ppm for the C-C-C bridge).

-

LCMS: Confirm Mass [M+H]+.

Part 3: Functional Applications & Case Studies

PROTAC Linker Design: The "Goldilocks" Zone

In Proteolysis Targeting Chimeras (PROTACs), the linker is not a passive tether; it determines the stability of the Ternary Complex (POI-PROTAC-E3).

-

Morpholine: Often used as a rigid "connector" to exit the E3 ligase ligand (e.g., VHL or Cereblon binders). However, its rigidity can prevent the formation of a productive protein-protein interaction if the exit vector is slightly off-axis.

-

Oxazepane: Used when the morpholine-based PROTAC shows weak degradation despite good binary binding. The flexibility of the oxazepane ring allows the warhead to "scan" a wider cone of space, finding a permissive orientation for ubiquitination without the high entropic penalty of a fully linear alkyl chain.

Selectivity Switching: Dopamine D4 Receptors

A seminal study demonstrated that expanding the ring from morpholine to 1,4-oxazepane in a series of phenylpiperazines resulted in a significant shift in selectivity profiles.

-

Observation: The oxazepane derivatives maintained affinity for Dopamine D4 receptors but showed reduced affinity for off-target sigma receptors compared to their morpholine analogues.

-

Mechanism: The larger volume and distinct basicity of the oxazepane nitrogen altered the electrostatic clamp in the binding pocket, disfavoring the tighter steric requirements of the off-target site.

Part 4: Metabolic Stability & ADME

A common misconception is that 7-membered rings are inherently unstable. While they possess higher ring strain than 6-membered rings, 1,4-oxazepanes are remarkably robust.

Comparative Metabolic Liability:

-

Morpholine:

-

Primary Liability:N-Dealkylation (CYP mediated).

-

Secondary Liability: Ring oxidation (Lactam formation) at the carbon alpha to the ether oxygen.

-

-

1,4-Oxazepane:

-

Primary Liability:N-Dealkylation .

-

Ring Oxidation:[1] The carbons adjacent to the oxygen are less activated than in morpholine due to the altered ring geometry, often making the ring more resistant to oxidative opening in specific scaffolds.

-

Protocol: Microsomal Stability Assay

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope = -k.

-

Target:

for stable compounds.

-

References

-

Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences. (2024).

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Journal of Medicinal Chemistry. (2004).

-

Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry. (2025).

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020).

-

Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews. (2020).

Sources

An In-depth Technical Guide to the Synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and practical guidance on the synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline, a key scaffold in medicinal chemistry. The document delves into the strategic considerations for constructing this molecule, with a primary focus on a robust and widely applicable synthetic route. This guide emphasizes the causality behind experimental choices, offering field-proven insights for successful synthesis. Detailed, step-by-step protocols for the key transformations, data presentation in structured tables, and diagrammatic representations of the synthetic workflow are included to facilitate seamless adoption in a laboratory setting.

Introduction: The Significance of the 1,4-Oxazepane Moiety

Seven-membered heterocyclic compounds, such as those containing the 1,4-oxazepane core, are of significant interest in drug discovery.[1] This structural motif is considered a "privileged" scaffold, appearing in a variety of biologically active compounds. The 1,4-oxazepane ring system can be viewed as a homolog of morpholine, with the additional carbon atom providing greater conformational flexibility. This flexibility can be advantageous for optimizing ligand-receptor interactions.

The target molecule, 4-(1,4-oxazepane-4-carbonyl)aniline, incorporates this valuable heterocycle linked to an aniline moiety via an amide bond. This combination of a flexible, polar heterocyclic group and an aromatic amine provides a versatile platform for further functionalization, making it an attractive building block in the synthesis of novel therapeutic agents.

Strategic Analysis of Synthetic Routes

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline can be approached through several strategic disconnections. The most logical and practical approach involves the formation of the amide bond between a suitably functionalized aniline derivative and the 1,4-oxazepane heterocycle. Two primary retrosynthetic pathways are considered here:

-

Route A: Acylation of a Nitroaniline Precursor followed by Reduction. This is often the preferred strategy as it avoids potential complications with the free aniline group during the acylation step. The readily available and inexpensive 4-nitroaniline serves as the starting material for the aromatic portion.

-

Route B: Direct Acylation of a Diamine. While seemingly more direct, the use of p-phenylenediamine presents challenges with selectivity, as acylation can occur at either amino group, leading to mixtures of mono- and di-acylated products.

This guide will focus on the detailed execution of Route A, as it offers better control and predictability.

Synthesis of the 1,4-Oxazepane Ring System

The synthesis of the 1,4-oxazepane core is a critical first step. While various methods exist, a common and reliable approach involves the cyclization of an appropriate amino alcohol precursor.[2][3]

Illustrative Synthesis of 1,4-Oxazepane

A representative synthesis of the parent 1,4-oxazepane is presented below. This can be adapted for substituted analogs.

Reaction Scheme:

Caption: General workflow for the synthesis of the 1,4-oxazepane ring system.

Experimental Protocol (Conceptual):

-

Protection of the Amine: Diethanolamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield the N-Boc protected intermediate. This prevents self-condensation and directs the subsequent reaction.

-

Activation of a Hydroxyl Group: One of the hydroxyl groups is selectively activated, for example, by conversion to a tosylate or mesylate, to create a good leaving group.

-

Intramolecular Cyclization: The molecule is treated with a base to facilitate an intramolecular Williamson ether synthesis, forming the seven-membered ring.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc) to yield 1,4-oxazepane.

Acylation of 4-Nitroaniline and Subsequent Reduction

This section details the core of the synthesis for 4-(1,4-oxazepane-4-carbonyl)aniline, following Route A.

Preparation of 1,4-Oxazepane-4-carbonyl Chloride

The acylation of 4-nitroaniline requires an activated carbonyl derivative of 1,4-oxazepane. The most common method is the preparation of the corresponding carbamoyl chloride.

Reaction Scheme:

Caption: Synthesis of the key acylating agent.

Experimental Protocol:

-

A solution of 1,4-oxazepane in an inert aprotic solvent (e.g., dichloromethane or toluene) is cooled in an ice bath.

-

A solution of phosgene or a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise with vigorous stirring. A non-nucleophilic base, such as triethylamine, may be added to scavenge the HCl byproduct.[4]

-

The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1,4-oxazepane-4-carbonyl chloride, which is often used immediately in the next step due to its moisture sensitivity.

Acylation of 4-Nitroaniline

The coupling of the carbamoyl chloride with 4-nitroaniline forms the core structure of the target molecule.

Reaction Scheme:

Caption: Formation of the nitro-substituted intermediate.

Experimental Protocol:

-

4-Nitroaniline is dissolved in a suitable aprotic solvent, such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.

-

A base, such as pyridine or triethylamine, is added to the solution.

-

The freshly prepared solution of 1,4-oxazepane-4-carbonyl chloride is added dropwise to the stirred solution of 4-nitroaniline at room temperature or with cooling.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.[5]

Reaction Scheme:

Caption: Final step to obtain the target molecule.

Experimental Protocol (Catalytic Hydrogenation):

-

The nitro-substituted intermediate, N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide, is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The progress of the reaction is monitored by TLC or by the cessation of hydrogen uptake.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford 4-(1,4-oxazepane-4-carbonyl)aniline.

Alternative Synthetic Approaches

While Route A is generally preferred, other strategies could be employed depending on the availability of starting materials and the desired scale of the synthesis.

Amide Coupling of 4-Aminobenzoic Acid

An alternative approach involves the coupling of 4-aminobenzoic acid with 1,4-oxazepane using standard peptide coupling reagents, followed by conversion of the carboxylic acid to the amine.

Reaction Scheme:

Caption: A multi-step alternative synthetic route.

This route is longer and involves more challenging transformations, such as the Curtius, Hofmann, or Schmidt rearrangements, which may have variable yields and require careful handling of hazardous intermediates.[6][7]

Data Summary and Characterization

The successful synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals | Expected ¹³C NMR signals | Expected Mass Spec (m/z) |

| 4-(1,4-Oxazepane-4-carbonyl)aniline | C₁₁H₁₄N₂O₂ | 206.24 | Signals for aromatic protons, NH₂, and oxazepane ring protons. | Signals for aromatic carbons, carbonyl carbon, and oxazepane ring carbons. | [M+H]⁺ at 207.11 |

Conclusion

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline is a multi-step process that can be reliably achieved through a strategic approach involving the acylation of 4-nitroaniline with an activated 1,4-oxazepane derivative, followed by the reduction of the nitro group. This guide has provided a detailed overview of this robust synthetic route, including practical experimental protocols and the rationale behind the chosen methodologies. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecular scaffold.

References

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. Available at: [Link]